tert-Butyldiphenylmethanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,2-dimethyl-1,1-diphenylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O/c1-16(2,3)17(18,14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13,18H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOVSPPKJDDWJML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C1=CC=CC=C1)(C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60168014 | |
| Record name | tert-Butyldiphenylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60168014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1657-60-9 | |
| Record name | tert-Butyldiphenylmethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001657609 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | tert-Butyldiphenylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60168014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Tert Butyldiphenylmethanol and Its Stereoisomers
Stereoselective and Enantioselective Synthesis of tert-Butyldiphenylmethanol
Achieving high levels of stereocontrol in the synthesis of tertiary alcohols, where a stereocenter is created at a quaternary carbon, is a formidable task. The challenge lies in effectively differentiating the two prochiral faces of the ketone precursor, particularly when it is flanked by bulky substituents.
Catalytic Asymmetric Synthesis Approaches for Tertiary Alcohols
The catalytic asymmetric addition of carbon nucleophiles to ketones is a highly efficient method for simultaneously constructing a carbon skeleton and a tetrasubstituted stereogenic center. acs.org Various transition metals, including copper, palladium, and nickel, have been employed in conjunction with chiral ligands to catalyze the enantioselective addition of organometallic reagents to ketones. acs.orgfrontiersin.org
Copper-catalyzed reactions, for instance, are versatile, with the metal acting as a Lewis acid or mediating transmetalation to activate nucleophiles. acs.org Similarly, chiral N,N′-dioxide-nickel(II) complexes have been used in dynamic kinetic asymmetric transformations to produce β-halo-α-hydroxy esters, demonstrating the potential for creating vicinal chiral centers. researchgate.net Another powerful strategy is the catalytic asymmetric ene reaction, where dicationic palladium complexes have been used with electrophiles like difluoropyruvate to generate α-CF2H tertiary alcohols with high enantioselectivity. nih.gov These methods represent a cornerstone for producing chiral molecules with high selectivity. frontiersin.org
A significant breakthrough involves the use of rationally designed chiral tridentate diamine/phenol ligands in the direct addition of organomagnesium reagents to ketones, which has shown an unprecedentedly broad scope for creating tertiary alcohols. researchgate.net The development of robust catalysts, such as ferrocene-based bispalladacycle catalysts for asymmetric Meisenheimer rearrangements, provides another stereospecific route to acyclic tertiary allylic alcohols, tolerating a wide range of functional groups. nih.gov
Table 1: Selected Catalytic Asymmetric Approaches for Tertiary Alcohol Synthesis
| Catalytic System | Reaction Type | Substrate Type | Key Features |
|---|---|---|---|
| Cu(OAc)₂ / Chiral Bisphosphine | Reductive Intramolecular Aldol | α,β-Unsaturated Ester Ketones | Generates copper enolates in situ for cyclization. acs.org |
| Dicationic Palladium Complex | Asymmetric Ene Reaction | Alkenes and α-Keto Esters | Reliable for synthesizing α-CF2H tertiary alcohols with high enantioselectivity. nih.gov |
| Chiral N,N′-Dioxide-Nickel(II) | Dynamic Kinetic Asymmetric Transformation | β-Halo-α-Keto Esters | Creates two vicinal chiral centers. researchgate.net |
| Ferrocene-Based Bispalladacycle | Asymmetric Meisenheimer Rearrangement | Allylic N-Oxides | Stereospecific synthesis of tertiary allylic alcohols. nih.gov |
Biocatalytic Resolution and Asymmetric Transformations of Related Alcohols
Biocatalysis offers a powerful and sustainable alternative to traditional chemical methods for producing optically active alcohols. nih.gov Enzymes operate under mild conditions and exhibit high chemo-, regio-, and enantioselectivity. frontiersin.orgnih.gov Key strategies include the kinetic resolution of racemic alcohols and the asymmetric reduction of prochiral ketones.
Lipases and esterases are frequently used for the kinetic resolution of secondary alcohols through enantioselective O-acylation, a method that has proven reliable for achieving high enantioselectivity. nih.gov For instance, lipase (B570770) AK has been used on a large scale to resolve a protected propargylic alcohol with high efficiency. nih.gov While challenging, the kinetic resolution of tertiary alcohols has also been reported. Lipase-A from Candida antarctica (CAL-A) was used to resolve (S)-(-)-1-methyl-1,2,3,4-tetrahydronaphthalen-1-ol, a cyclic tertiary alcohol. ulakbim.gov.tr
Alcohol dehydrogenases (ADHs) are another critical class of enzymes, primarily used for the asymmetric reduction of ketones to furnish chiral alcohols. nih.gov These enzymes often require a nicotinamide (B372718) cofactor (NADH or NADPH), which is typically regenerated in situ using a secondary enzyme system, such as formate (B1220265) dehydrogenase (FDH) or glucose dehydrogenase (GDH). nih.gov A novel medium-chain ADH from Rhodococcus R6 (RhADH) demonstrated the ability to reduce a broad range of aromatic ketones to the corresponding chiral alcohols with high enantioselectivity. nih.gov Combining photocatalytic oxidation with enzymatic reduction allows for the deracemization of racemic alcohols, where one enantiomer is selectively oxidized to a ketone and then asymmetrically reduced back to a single enantiomer of the alcohol, achieving high conversions and enantiomeric excess. acs.org
Table 2: Examples of Biocatalytic Methods for Chiral Alcohol Synthesis
| Enzyme/System | Reaction Type | Substrate Example | Key Outcome |
|---|---|---|---|
| Lipase AK | Kinetic Resolution | TIPS-protected propargylic alcohol | 44% yield, 94% ee for (S)-alcohol; 46% yield, 95% ee for (R)-acetate. nih.gov |
| Candida antarctica Lipase A (CAL-A) | Kinetic Resolution | 1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol | Enantiomeric excess (ee) of 99% for the resulting ester. ulakbim.gov.tr |
| Rhodococcus R6 ADH (RhADH) | Asymmetric Reduction | 2-Hydroxyacetophenone | 99% ee for the (R)-alcohol product. nih.gov |
| Cyclohexanone Monooxygenase | Asymmetric Oxidation | tert-Butyl disulfide | Enantiomerically pure (R)-tert-butyl tert-butanethiosulfinate. nih.gov |
Chiral Auxiliary-Directed Synthesis Leading to this compound Derivatives
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. This strategy provides a reliable method for controlling stereochemistry.
An example of a versatile chiral auxiliary is tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, derived from L-alanine. researchgate.net This auxiliary can be attached to a propanoyl group, and the resulting compound can be alkylated via its Zn-enolate to produce chiral carboxylic acids with very high enantiomeric ratios (e.g., 99.5:0.5). researchgate.net Similarly, when attached to a glycine (B1666218) moiety, the auxiliary allows for highly selective alkylations to create higher amino acid derivatives. researchgate.net While not directly applied to this compound in the cited literature, this principle can be extended. For example, attaching a chiral auxiliary to a diphenylacetyl precursor could guide the diastereoselective addition of a tert-butyl nucleophile, which upon removal of the auxiliary would yield a chiral derivative related to this compound.
Novel Chemical Synthesis Routes for this compound
Beyond stereoselective approaches, the development of novel and efficient routes for the fundamental construction of the this compound scaffold remains an area of active research.
Development of Grignard and Organometallic Additions to Diphenyl Ketone Precursors
The most classic and direct method for synthesizing tertiary alcohols is the addition of an organometallic reagent to a ketone. libretexts.orgmasterorganicchemistry.com For this compound, this involves the reaction of a tert-butyl organometallic reagent, such as tert-butylmagnesium chloride, with benzophenone (B1666685). ontosight.ai The Grignard reaction, involving an organomagnesium halide, is a powerful tool for forming carbon-carbon bonds. organic-chemistry.org The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the ketone, followed by an acidic workup to protonate the resulting alkoxide and yield the tertiary alcohol. libretexts.orgyoutube.com
While seemingly straightforward, the reaction of bulky reagents like tert-butylmagnesium halides with sterically hindered ketones such as benzophenone can be challenging. Competing side reactions, such as enolization and reduction, can lower the yield of the desired tertiary alcohol. organic-chemistry.org The mechanism is generally considered a nucleophilic addition, but a single electron transfer (SET) pathway may operate with sterically hindered substrates. organic-chemistry.org The development of catalytic systems, such as those using zinc(II) or other metal additives, can improve the efficiency and selectivity of these additions. nih.govorganic-chemistry.org
Table 3: Organometallic Additions to Carbonyl Compounds
| Reagent Type | Carbonyl Substrate | Product Type (after workup) | Key Characteristics |
|---|---|---|---|
| Grignard Reagent (R-MgX) | Ketone (R'COR'') | Tertiary Alcohol (RR'R''COH) | A fundamental and widely used C-C bond-forming reaction. masterorganicchemistry.comyoutube.com |
| Organolithium Reagent (R-Li) | Ketone (R'COR'') | Tertiary Alcohol (RR'R''COH) | Generally more reactive than Grignard reagents. libretexts.org |
| Grignard Reagent (R-MgX) | Ester (R'COOR'') | Tertiary Alcohol (R₂R'COH) | The Grignard reagent adds twice to the ester. masterorganicchemistry.com |
| Grignard Reagent (R-MgX) | Nitrile (R'-CN) | Ketone (R-CO-R') | The reaction stops at the imine stage, which is hydrolyzed to a ketone. masterorganicchemistry.com |
Alternative Reductive Methodologies for Diarylmethanones to Form Tertiary Alcohols
While the addition of organometallics is the primary route to tertiary alcohols from ketones, reductive methods are typically associated with the conversion of carbonyls to secondary or primary alcohols. youtube.comchadsprep.com However, specific reductive strategies can be adapted or are part of multi-step sequences that result in tertiary alcohols. More relevant is the direct reduction of tertiary alcohols themselves to the corresponding alkanes, a transformation that highlights the reactivity of the C-O bond.
A novel method for the reduction of aldehydes, ketones, and alcohols (primary, secondary, and tertiary) to their corresponding alkanes has been developed using diethylsilane (B7801327) or n-butylsilane with a tris(pentafluorophenyl)borane (B72294) catalyst. researchgate.net Another system uses chlorodiphenylsilane with a catalytic amount of indium(III) chloride for the direct reduction of secondary and tertiary alcohols to alkanes, showing high chemoselectivity. organic-chemistry.org These deoxygenation reactions underscore the possibility of transforming alcohols rather than just forming them.
In the context of forming tertiary alcohols, reductive processes are more commonly applied in multi-step sequences. For example, a reductive etherification can occur between a ketone and an alcohol using a reducing agent like a silane. nih.gov While this does not directly form this compound, it demonstrates the use of reductive conditions to form C-O bonds from carbonyl precursors, a reaction class that could be adapted for more complex syntheses.
Multi-Component and Cascade Reaction Strategies for Tertiary Alcohol Formation
The construction of quaternary carbon centers, such as the one in this compound, is a significant challenge in organic synthesis. Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, offer an efficient solution. nih.govrug.nl Cascade reactions, which involve a sequence of intramolecular transformations initiated by a single event, also provide elegant pathways to complex molecules. nih.gov
A prominent one-pot strategy for the formation of tertiary alcohols is the Barbier reaction. wikipedia.org This organometallic reaction involves the in-situ formation of an organometallic species from an alkyl halide and a metal (e.g., magnesium, zinc, indium, samarium) in the presence of a carbonyl compound. wikipedia.orgnrochemistry.com Unlike the related Grignard reaction, the Barbier protocol combines the generation of the nucleophile and its subsequent addition into a single step, making it a true multi-component process. wikipedia.orgresearchgate.net
The synthesis of this compound can be envisioned via a Barbier-type reaction, where benzophenone, a tert-butyl halide, and a suitable metal are combined in a single pot. The metal reductively inserts into the carbon-halide bond of the tert-butyl halide to generate a transient, highly reactive organometallic nucleophile. This species then immediately adds to the electrophilic carbonyl carbon of benzophenone. A final aqueous workup protonates the resulting alkoxide to yield the tertiary alcohol, this compound.
Table 1: Comparison of Barbier and Grignard Reactions for Tertiary Alcohol Synthesis
| Feature | Barbier Reaction | Grignard Reaction |
|---|---|---|
| Reagent Generation | In-situ (one-pot) wikipedia.org | Pre-formed in a separate step wikipedia.orgorganic-chemistry.org |
| Reaction Type | One-pot, multi-component researchgate.net | Two-step, sequential addition |
| Reagent Stability | Unstable, generated and consumed immediately wikipedia.org | Can be isolated, stored, and titrated reddit.com |
| Conditions | Tolerant of some protic functionality; can be run in aqueous media with certain metals (e.g., Zn, In) wikipedia.org | Requires strictly anhydrous and aprotic conditions (typically ether solvents) cerritos.edulibretexts.org |
| Key Reactants | Alkyl halide, Carbonyl compound, Metal (e.g., Mg, Zn, Sn, SmI₂) nrochemistry.com | Pre-formed Organomagnesium halide, Carbonyl compound organic-chemistry.org |
The classic Grignard reaction remains a cornerstone for the synthesis of tertiary alcohols. organic-chemistry.org In this approach, a tert-butylmagnesium halide (a Grignard reagent) is first prepared by reacting a tert-butyl halide with magnesium metal in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). reddit.comcerritos.edu This pre-formed nucleophile is then added to benzophenone. The reaction proceeds through a six-membered ring transition state to form the magnesium alkoxide salt, which upon acidic workup, yields this compound. cerritos.edu
Strategies for Functional Group Protection and Derivatization in this compound Synthesis
The strategic manipulation of functional groups is paramount in multi-step organic synthesis. This involves both the temporary masking of reactive sites (protection) and the permanent conversion of a functional group into another (derivatization).
In complex syntheses, it is often necessary to protect a hydroxyl group to prevent it from interfering with reactions at other sites in the molecule. Silyl (B83357) ethers are among the most widely used protecting groups for alcohols due to their ease of formation, general stability, and selective removal.
The tert-butyldiphenylsilyl (TBDPS) group is an exceptionally robust protecting group for alcohols, first introduced by Hanessian and Lavallée. msu.edu Its defining features are high steric bulk and remarkable stability under a wide range of reaction conditions, particularly acidic media where other silyl ethers like tert-butyldimethylsilyl (TBDMS) or even trityl ethers would be cleaved.
The introduction of the TBDPS group is typically achieved by reacting an alcohol with tert-butyldiphenylsilyl chloride (TBDPS-Cl) in the presence of a mild base such as imidazole (B134444) or pyridine. Its removal (deprotection) is most commonly accomplished using a source of fluoride (B91410) ions, such as tetrabutylammonium (B224687) fluoride (TBAF) in THF. msu.edu
The significant steric hindrance of the TBDPS group makes it highly selective for protecting primary alcohols over secondary and tertiary ones. Indeed, the protection of a tertiary alcohol with a TBDPS group is generally not feasible due to the immense steric clash that would occur.
Table 2: Relative Stability of Common Silyl Ether Protecting Groups for Alcohols
| Protecting Group | Abbreviation | Typical Cleavage Conditions | Relative Acid Stability |
|---|---|---|---|
| Trimethylsilyl | TMS | Very mild acid, K₂CO₃ in MeOH | Very Low |
| Triethylsilyl | TES | Mild acid (e.g., Acetic Acid) | Low |
| tert-Butyldimethylsilyl | TBDMS/TBS | H⁺, TBAF | Moderate |
| Triisopropylsilyl | TIPS | H⁺, TBAF | High |
| tert-Butyldiphenylsilyl | TBDPS | TBAF, HF-Pyridine | Very High msu.edu |
The tertiary hydroxyl group of this compound is sterically hindered and resides on a quaternary carbon. This structural arrangement dictates its reactivity, making derivatization challenging compared to primary or secondary alcohols.
The primary reactions of the hydroxyl group involve substitution of its hydrogen atom (O-acylation or O-alkylation) or substitution of the entire -OH group. msu.edu
Esterification (O-Acylation): The formation of esters from this compound with carboxylic acids or their derivatives (like acyl chlorides or anhydrides) is often sluggish. The reaction typically requires forcing conditions, such as high temperatures or the use of potent acylation catalysts, to overcome the steric hindrance around the hydroxyl group.
Etherification (O-Alkylation): Similarly, forming an ether from this compound is difficult. Standard Williamson ether synthesis conditions (deprotonation with a strong base followed by reaction with an alkyl halide) are often ineffective due to competing elimination reactions of the alkyl halide.
Substitution Reactions (SN1 type): Reaction with strong hydrogen halides, such as concentrated HCl, can lead to the substitution of the hydroxyl group to form the corresponding tert-butyl diphenylmethyl halide. This proceeds via a relatively stable tertiary carbocation intermediate after protonation of the hydroxyl group, characteristic of an SN1 mechanism. rsc.org
Oxidation: Oxidation of tertiary alcohols like this compound is not possible without breaking carbon-carbon bonds. researchgate.net Forcing oxidative conditions will lead to the degradation of the molecular skeleton.
Table 3: Potential Derivatization Reactions of this compound's Hydroxyl Group
| Reaction Type | Reagents | Product Type | Key Challenges |
|---|---|---|---|
| Esterification | Acyl Chloride, Pyridine | Ester | Steric hindrance slows the reaction; requires forcing conditions. |
| Etherification | NaH, Alkyl Halide | Ether | Steric hindrance; competing elimination of the alkyl halide. |
| Substitution | Concentrated HCl | Alkyl Halide | Proceeds via SN1 mechanism; requires strong acid. rsc.org |
| Oxidation | Oxidizing Agents (e.g., CrO₃) | Degradation Products | The tertiary alcohol center lacks a hydrogen atom for oxidation; C-C bond cleavage occurs. |
Mechanistic Investigations of Reactions Involving Tert Butyldiphenylmethanol Moieties
Carbocation Chemistry and Rearrangements in tert-Butyldiphenylmethanol Pathways
The structure of this compound, featuring a hydroxyl group on a tertiary carbon atom connected to two phenyl rings and a tert-butyl group, predisposes it to reactions involving carbocation intermediates. The stability of the resulting tert-butyldiphenylmethyl cation is a key determinant of its chemical reactivity.
Unimolecular Nucleophilic Substitution (SN1) Reactions of Tertiary Alcohols and Related Benzhydrols
Unimolecular nucleophilic substitution (SN1) is a characteristic reaction pathway for tertiary alcohols like this compound, particularly under acidic conditions. wikipedia.org The mechanism is a stepwise process initiated by the protonation of the hydroxyl group, followed by the departure of a water molecule to form a carbocation intermediate. This initial ionization is the slow, rate-determining step of the reaction. libretexts.orgyoutube.com
Mechanism of SN1 Reaction for this compound:
Protonation of the Hydroxyl Group: In the presence of an acid, the lone pair of electrons on the oxygen atom of the hydroxyl group attacks a proton (H+), forming a good leaving group, water.
Formation of the Carbocation: The protonated alcohol undergoes heterolytic cleavage of the C-O bond, where the water molecule departs, taking the bonding electrons with it. This results in the formation of the tertiary, benzylic tert-butyldiphenylmethyl carbocation. libretexts.org This step is the slowest and thus determines the reaction rate. libretexts.org
Nucleophilic Attack: A nucleophile attacks the electrophilic carbocation. Due to the planar geometry of the sp2-hybridized carbocation, the nucleophile can attack from either face. libretexts.org If the carbon were a stereocenter, this would lead to a racemic mixture of products. libretexts.orgnumberanalytics.com
Deprotonation: If the nucleophile was neutral (e.g., water or an alcohol), a final deprotonation step occurs to yield the neutral substitution product. wikipedia.org
The propensity of this compound to undergo SN1 reactions is significantly enhanced by the stability of the carbocation intermediate. Factors influencing the rate and feasibility of SN1 reactions are summarized in the table below.
| Factor | Influence on SN1 Reactions | Rationale for this compound |
| Substrate Structure | Tertiary > Secondary > Primary | This compound is a tertiary alcohol, which forms a highly stable tertiary carbocation. numberanalytics.com |
| Leaving Group Ability | Good leaving groups accelerate the reaction. | The hydroxyl group is a poor leaving group; it is protonated in acidic media to form water, a much better leaving group. youtube.com |
| Solvent Polarity | Polar protic solvents stabilize the carbocation intermediate and leaving group. | Solvents like water and ethanol (B145695) are ideal for promoting the ionization step. numberanalytics.com |
| Nucleophile Strength | Rate is independent of the nucleophile's strength or concentration. | The nucleophile is not involved in the rate-determining step. masterorganicchemistry.com |
Electrophilic Aromatic Substitution with tert-Butyldiphenylmethyl Cation Intermediates
The stable tert-butyldiphenylmethyl cation, generated from its parent alcohol, can act as an electrophile in Friedel-Crafts type reactions. In this context, the carbocation attacks an electron-rich aromatic ring, leading to electrophilic aromatic substitution (EAS). youtube.commasterorganicchemistry.com The general mechanism involves the attack of the aromatic π-system on the electrophilic cation, forming a resonance-stabilized carbocation intermediate known as a sigma-complex or benzenonium ion. libretexts.orglumenlearning.com Subsequent loss of a proton from the ring restores aromaticity and yields the final product. libretexts.org
Quantum chemical studies on the reaction of the related tert-butyl cation with benzene (B151609) show that the reaction proceeds through the formation of an initial π-complex, which then evolves into the more stable σ-complex. epa.gov This process is a key step in Friedel-Crafts alkylation reactions. youtube.comepa.gov Given the structural and electronic similarities, the tert-butyldiphenylmethyl cation is expected to follow a similar pathway. The bulky nature of this cation would influence the regioselectivity of the substitution on the target aromatic ring.
Formation of the Sigma-Complex: The aromatic ring acts as a nucleophile, attacking the tert-butyldiphenylmethyl cation. This breaks the aromaticity of the ring and forms a resonance-stabilized benzenonium intermediate. libretexts.org
Deprotonation to Restore Aromaticity: A weak base removes a proton from the carbon atom that formed the new bond with the electrophile, restoring the aromatic π-system. libretexts.orglumenlearning.com
Theoretical and Experimental Studies on Carbocation Stability and Reactivity Relevant to this compound
The high stability of the tert-butyldiphenylmethyl cation is central to the reaction pathways of its parent alcohol. This stability arises from a combination of two primary electronic effects:
Resonance Stabilization: The positive charge on the central carbon atom is extensively delocalized into the π-systems of the two attached phenyl rings. This distribution of charge over multiple atoms significantly stabilizes the cation.
Inductive Effect and Hyperconjugation: The tert-butyl group, with its electron-donating alkyl groups, helps to stabilize the positive charge through induction. Furthermore, hyperconjugation, the interaction of the C-H σ-bonds of the tert-butyl group with the empty p-orbital of the carbocation, provides additional stability. libretexts.org
The stability of tertiary carbocations is the reason why SN1 reactions are much faster for tertiary substrates compared to secondary or primary ones. numberanalytics.com Theoretical calculations, such as those performed at the M06-2X/6-311++G(d,p) level for similar cations, help to elucidate the potential energy surfaces of these reactions, confirming the preference for the formation of such stabilized intermediates. epa.gov The formation of a carbocation is the highest energy barrier to overcome in the SN1 mechanism, and any factor that stabilizes this intermediate, such as resonance and hyperconjugation, will increase the reaction rate. youtube.commasterorganicchemistry.com
Radical-Mediated Transformations and their Mechanisms
Beyond ionic pathways, this compound can participate in reactions involving radical intermediates. These transformations are typically initiated by homolytic bond cleavage, often induced by heat, light, or a radical initiator.
Generation and Reactivity of tert-Butoxyl Radicals and Related Species
The radical derived from this compound is the tert-butyldiphenylmethoxyl radical. Its chemistry can be understood by analogy with the well-studied tert-butoxyl radical. princeton.edu Alkoxyl radicals can be generated from alcohols via hydrogen atom abstraction (HAT) from the hydroxyl group by a highly reactive radical.
Once formed, the tert-butyldiphenylmethoxyl radical has several potential reaction pathways. A common reaction for alkoxyl radicals is β-scission, which involves the cleavage of a carbon-carbon bond one position away from the oxygen atom. For the tert-butoxyl radical, this results in an acetone (B3395972) molecule and a methyl radical. princeton.edu For the tert-butyldiphenylmethoxyl radical, β-scission could lead to the formation of benzophenone (B1666685) and a tert-butyl radical.
Alternatively, the alkoxyl radical can act as a hydrogen abstractor, taking a hydrogen atom from a suitable donor to form the parent alcohol and a new radical. The competition between β-scission and hydrogen abstraction is a key feature of alkoxyl radical chemistry. princeton.edu
Mechanistic Studies of Oxidative and Reductive Radical Processes Involving this compound Scaffolds
The this compound scaffold can be involved in both oxidative and reductive radical processes. In advanced oxidation processes (AOPs), highly reactive species like the hydroxyl radical (•OH) are generated to degrade organic compounds. researchgate.net The hydroxyl radical reacts non-selectively and can abstract a hydrogen atom from this compound to initiate a degradation cascade. researchgate.netnih.gov
Studies on the related tert-butyl alcohol (TBA) show that its reaction with •OH radicals generates secondary radicals that can participate in further redox reactions. nih.gov Although TBA is often used as a scavenger to quench •OH radicals, its derived radicals are not entirely inert and can, for example, oxidize transition metals. nih.gov This implies that the radicals derived from this compound could also engage in subsequent electron transfer processes.
Reductive processes can also generate radical intermediates. For instance, the reductive cleavage of certain peroxide compounds can be catalyzed by redox-active metals, producing alkoxyl and other radicals. nih.gov While not directly involving the alcohol, these studies highlight mechanisms where related tert-butyl containing radical species are formed and participate in complex redox cycles, often involving electron transfer from components of a system like the mitochondrial respiratory chain. nih.gov
Base-Induced Reactions and Elimination Pathways
The interaction of this compound with bases sets the stage for a competition between substitution and elimination reactions. The outcome is intricately linked to the steric environment of the substrate and the nature of the base employed.
Influence of Steric Bulk and Basicity on Reaction Selectivity in this compound Systems
The steric hindrance imparted by the bulky tert-butyl and diphenylmethyl groups in this compound significantly influences its reactivity in the presence of a base. Generally, strong, non-hindered bases might lead to a mixture of substitution and elimination products. However, to favor elimination, a strong, sterically hindered base is often employed. libretexts.org The bulkiness of such a base makes it difficult for it to act as a nucleophile and attack the sterically shielded carbon atom bearing the hydroxyl group (an SN2 reaction). Instead, it is more likely to function as a Brønsted-Lowry base, abstracting a proton from a carbon adjacent (beta) to the carbon bearing the leaving group. libretexts.org
The choice of base is a critical factor in directing the reaction towards elimination. While weaker bases can participate in elimination reactions, particularly under E1 conditions which proceed through a carbocation intermediate, strong bases are typically required for the concerted E2 mechanism. youtube.combyjus.com In the context of this compound, which can form a relatively stable tertiary carbocation, both E1 and E2 pathways are plausible.
E1 Pathway : In the presence of a weak base and a polar protic solvent, this compound can undergo a slow dissociation of the leaving group (after protonation of the hydroxyl group to form a better leaving group, water) to form a tertiary carbocation. pressbooks.pub This carbocation is stabilized by the electron-donating effects of the three alkyl/aryl groups. A weak base can then abstract a beta-hydrogen to form the alkene. pressbooks.pub
E2 Pathway : With a strong, bulky base, a concerted elimination reaction (E2) is favored. libretexts.org The base removes a beta-hydrogen simultaneously as the leaving group departs, avoiding the formation of a carbocation intermediate. byjus.com The rate of this bimolecular reaction is dependent on the concentration of both the substrate and the base. libretexts.org The use of bulky bases, such as potassium tert-butoxide, tends to favor the formation of the less substituted (Hofmann) product due to steric hindrance at the more substituted beta-carbon. masterorganicchemistry.com
The interplay between the steric hindrance of the substrate and the size and strength of the base is a key determinant of the reaction pathway.
| Factor | Influence on Reaction Selectivity |
| Steric Hindrance of Substrate | The bulky tert-butyl and diphenylmethyl groups hinder nucleophilic attack at the alpha-carbon, making elimination reactions more favorable than substitution reactions. |
| Basicity of the Reagent | Strong bases are generally required for E2 elimination reactions. youtube.com Weak bases favor the E1 mechanism. pressbooks.pubreddit.com |
| Steric Bulk of the Base | Bulky bases, like potassium tert-butoxide, preferentially abstract the most accessible beta-hydrogen, often leading to the formation of the less substituted alkene (Hofmann product). masterorganicchemistry.com |
| Solvent | Polar protic solvents can facilitate the formation of a carbocation, favoring the E1 pathway. Polar aprotic solvents are often used for E2 reactions. |
Mechanistic Aspects of Elimination Reactions Leading to Olefinic Products
Elimination reactions of this compound and its derivatives typically proceed via either an E1 (unimolecular elimination) or E2 (bimolecular elimination) mechanism, both resulting in the formation of an alkene.
E1 Mechanism:
The E1 mechanism is a two-step process: pressbooks.pub
Formation of a Carbocation: The reaction is initiated by the departure of the leaving group (e.g., water, following protonation of the hydroxyl group) to form a tertiary carbocation. This is the slow, rate-determining step. pressbooks.pub The stability of the resulting carbocation is a crucial factor; the tert-butyldiphenylmethyl cation is relatively stable due to hyperconjugation and resonance effects.
Deprotonation: A weak base then abstracts a proton from a carbon atom adjacent to the positively charged carbon (a beta-hydrogen). The electrons from the C-H bond then form a new pi bond, resulting in the alkene. pressbooks.pub
E1 reactions are regioselective and typically follow Zaitsev's rule, which predicts that the more substituted (and therefore more stable) alkene will be the major product. masterorganicchemistry.com However, due to the free rotation around the single bonds in the carbocation intermediate, a mixture of stereoisomers (E and Z) may be formed.
E2 Mechanism:
The E2 mechanism is a one-step, concerted reaction: byjus.com
In this mechanism, the base abstracts a beta-hydrogen at the same time as the leaving group departs. byjus.com This process requires a specific geometric arrangement of the hydrogen and the leaving group, known as an anti-periplanar conformation, where they are in the same plane but on opposite sides of the C-C bond. youtube.com
The regioselectivity of the E2 reaction is highly dependent on the steric bulk of the base used.
With a small, strong base (e.g., sodium ethoxide), the reaction tends to follow Zaitsev's rule , leading to the more substituted and thermodynamically more stable alkene. youtube.com
With a bulky, strong base (e.g., potassium tert-butoxide), the reaction often follows Hofmann's rule , where the base preferentially abstracts the sterically more accessible proton from the least substituted beta-carbon. masterorganicchemistry.com This leads to the formation of the less substituted alkene as the major product.
The transition state of the E2 reaction is a critical point where the C-H and C-Leaving Group bonds are partially broken, and the C=C double bond is partially formed. libretexts.org The stability of this transition state determines the rate and outcome of the reaction.
| Feature | E1 Mechanism | E2 Mechanism |
| Molecularity | Unimolecular | Bimolecular |
| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Base] |
| Number of Steps | Two | One (concerted) |
| Intermediate | Carbocation pressbooks.pub | None (transition state) libretexts.org |
| Base Requirement | Weak base is sufficient pressbooks.pubreddit.com | Strong base is required youtube.combyjus.com |
| Regioselectivity | Typically Zaitsev (most substituted alkene) masterorganicchemistry.com | Zaitsev (with small bases) or Hofmann (with bulky bases) masterorganicchemistry.comyoutube.com |
| Stereochemistry | No specific requirement | Requires anti-periplanar geometry youtube.com |
| Rearrangements | Possible due to carbocation intermediate pressbooks.pub | Not possible |
Spectroscopic and Advanced Analytical Methodologies for Tert Butyldiphenylmethanol Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Analysis
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules, including tert-butyldiphenylmethanol. msu.edu It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. msu.edunih.gov For this compound, ¹H and ¹³C NMR are the primary one-dimensional techniques used for initial structural verification.
The ¹H NMR spectrum provides information on the number and type of protons. The tert-butyl group protons would appear as a distinct singlet due to their equivalence and lack of adjacent protons for coupling. The protons of the two phenyl groups would produce complex multiplets in the aromatic region of the spectrum. The hydroxyl proton signal is often a broad singlet, and its chemical shift can be concentration and solvent dependent.
The ¹³C NMR spectrum reveals the number of non-equivalent carbon environments. Distinct signals would be expected for the quaternary carbon of the tert-butyl group, the methyl carbons of the tert-butyl group, the carbinol carbon (the carbon bearing the -OH group), and the various aromatic carbons of the two phenyl rings.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃ This table presents expected chemical shift ranges based on typical values for similar functional groups and structural motifs. Actual values can vary based on experimental conditions.
| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
|---|---|---|---|---|
| tert-Butyl Protons | ¹H | ~1.0 - 1.2 | Singlet (s) | 9 equivalent protons. |
| Hydroxyl Proton | ¹H | Variable (typically ~2.0 - 3.0) | Broad Singlet (br s) | Shift is dependent on concentration and solvent. |
| Phenyl Protons | ¹H | ~7.2 - 7.6 | Multiplet (m) | Protons on the two phenyl rings. |
| Methyl Carbons (tert-Butyl) | ¹³C | ~25 - 30 | Quartet (in off-resonance) | The three equivalent methyl groups. |
| Quaternary Carbon (tert-Butyl) | ¹³C | ~35 - 40 | Singlet (in off-resonance) | Central carbon of the tert-butyl group. |
| Carbinol Carbon (C-OH) | ¹³C | ~80 - 85 | Singlet (in off-resonance) | Carbon attached to the hydroxyl and phenyl groups. |
For more complex derivatives of this compound, or for definitive assignment of all signals, multi-dimensional NMR techniques are employed. nih.gov These experiments correlate signals within the same spectrum (homonuclear) or between different nuclei (heteronuclear).
COSY (Correlation Spectroscopy): A homonuclear technique that reveals proton-proton (¹H-¹H) coupling networks. For a substituted derivative of this compound, COSY would be crucial for establishing the connectivity of protons on the aromatic rings and tracing any aliphatic side chains.
HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It is invaluable for assigning each carbon signal to its attached proton(s), simplifying the interpretation of both spectra. For example, it would definitively link the aromatic proton signals to their corresponding carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is critical for piecing together the molecular skeleton, especially around quaternary carbons (like the carbinol carbon and the tert-butyl quaternary carbon) that are not observed in an HSQC spectrum. It can confirm the connection between the tert-butyl group, the carbinol carbon, and the phenyl rings.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing through-space correlations. It is particularly useful for determining the stereochemistry and conformation of complex derivatives.
The application of these techniques allows for the complete and unambiguous assignment of all ¹H and ¹³C signals, which is essential for confirming the structure of novel this compound derivatives or for studying their conformational properties. mdpi.com
NMR spectroscopy is a powerful tool for monitoring the progress of chemical reactions in real-time or by analyzing aliquots from a reaction mixture. nsf.gov The synthesis of this compound, for example, via the Grignard reaction of a phenylmagnesium halide with a tert-butyl phenyl ketone, can be monitored by ¹H NMR. The disappearance of the ketone's characteristic signals and the appearance of the product's signals (e.g., the tert-butyl singlet and the specific aromatic pattern) can be tracked to determine reaction completion.
Furthermore, NMR is highly effective for assessing the purity of the final compound. The presence of signals from starting materials, solvents, or by-products can be readily detected. utsouthwestern.edu The integration of NMR signals allows for the quantification of impurities, providing a measure of the sample's purity without the need for response factors, as is often required in chromatographic techniques.
Vibrational Spectroscopy: Infrared (IR) and Raman Techniques
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. researchgate.netnih.gov These methods are complementary and provide a characteristic fingerprint of the compound, allowing for the identification of functional groups and the analysis of molecular structure.
The IR and Raman spectra of this compound are dominated by vibrations associated with its key functional groups: the hydroxyl (-OH) group, the tert-butyl group, and the phenyl rings.
Hydroxyl (-OH) Group: The most prominent feature in the IR spectrum is the strong, broad absorption band corresponding to the O-H stretching vibration, typically appearing in the 3600-3200 cm⁻¹ region. spectroscopyonline.com The broadening is due to intermolecular hydrogen bonding. The C-O stretching vibration of a tertiary alcohol appears as a strong band in the IR spectrum in the 1210-1100 cm⁻¹ range. spectroscopyonline.com
Phenyl Groups: The phenyl rings give rise to several characteristic bands. The aromatic C-H stretching vibrations are observed as a group of weaker bands just above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring appear in the 1600-1450 cm⁻¹ region. Out-of-plane (OOP) C-H bending vibrations produce strong bands in the 900-675 cm⁻¹ region, and their positions are indicative of the substitution pattern on the phenyl rings.
tert-Butyl Group: The aliphatic C-H stretching vibrations of the methyl groups appear as strong bands just below 3000 cm⁻¹. The characteristic symmetric and asymmetric bending vibrations of the methyl groups are found around 1470 cm⁻¹ and 1370 cm⁻¹. The C-C skeletal vibrations of the tert-butyl group also contribute to the fingerprint region of the spectrum.
Table 2: Characteristic Vibrational Frequencies for this compound This table presents expected frequency ranges for key vibrational modes based on established group frequencies.
| Vibrational Mode | Technique | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H Stretch | IR | 3600 - 3200 | Strong, Broad |
| Aromatic C-H Stretch | IR, Raman | 3100 - 3000 | Medium (IR), Strong (Raman) |
| Aliphatic C-H Stretch | IR, Raman | 2980 - 2870 | Strong (IR & Raman) |
| Aromatic C=C Stretch | IR, Raman | 1600 - 1450 | Medium to Strong |
| C-H Bend (Methyl) | IR | ~1470 and ~1370 | Medium to Strong |
| C-O Stretch (Tertiary Alcohol) | IR | 1210 - 1100 | Strong |
Both IR and Raman spectroscopy can be adapted for in situ monitoring of chemical reactions involving this compound. By using fiber-optic probes or specialized reaction cells, spectra can be recorded directly from the reaction vessel over time. This allows for the real-time tracking of reactant consumption and product formation by monitoring changes in the intensity of their characteristic vibrational bands. For instance, in a reaction where the hydroxyl group of this compound is converted to another functional group (e.g., an ether or ester), the disappearance of the strong O-H and C-O stretching bands can be followed to determine reaction kinetics and identify the formation of reaction intermediates.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. pearson.com It provides the molecular weight of the compound and, through analysis of fragmentation patterns, yields valuable structural information. libretexts.orglibretexts.org
For this compound, electron ionization (EI) is a common method. In EI-MS, the molecule is bombarded with high-energy electrons, which removes an electron to form a molecular ion (M⁺•). The molecular ion peak in the mass spectrum confirms the molecular weight of the compound.
Due to the high energy of the ionization process, the molecular ion is often unstable and undergoes fragmentation. libretexts.org The fragmentation pattern is a fingerprint that helps to elucidate the molecule's structure. For this compound, several key fragmentation pathways are expected:
Alpha-Cleavage: The most common fragmentation pathway for tertiary alcohols is the cleavage of a C-C bond adjacent to the oxygen atom. The most favorable cleavage would be the loss of a methyl radical (•CH₃, mass 15) from the tert-butyl group to form a stable, resonance-stabilized oxonium ion. This would result in a prominent peak at M-15.
Loss of tert-Butyl Group: Cleavage of the bond between the carbinol carbon and the tert-butyl group would result in the loss of a tert-butyl radical (•C(CH₃)₃, mass 57) and the formation of a diphenylmethanol (B121723) cation, or the loss of a tert-butyl cation ([C(CH₃)₃]⁺, m/z 57) and a neutral diphenylmethanol radical. The peak at m/z 57 is often very intense in the spectra of compounds containing a tert-butyl group.
Loss of Water: Alcohols can undergo dehydration, losing a molecule of water (H₂O, mass 18) to give a peak at M-18. libretexts.org This is a common rearrangement fragmentation.
Phenyl Group Fragmentation: The phenyl cation ([C₆H₅]⁺) at m/z 77 is a common fragment in the mass spectra of phenyl-containing compounds.
Analysis of these characteristic fragments allows for the confirmation of the different structural units within the this compound molecule. researchgate.net
Table 3: Predicted Key Mass Spectrometry Fragments for this compound Predicted fragments based on common fragmentation patterns for tertiary alcohols and aromatic compounds.
| m/z Value | Proposed Fragment Ion | Formation Pathway |
|---|---|---|
| M⁺• | [C₁₇H₂₀O]⁺• | Molecular Ion |
| M - 15 | [(C₆H₅)₂C(OH)C(CH₃)₂]⁺ | Loss of a methyl radical (•CH₃) |
| M - 18 | [C₁₇H₁₈]⁺• | Loss of water (H₂O) |
| M - 57 | [(C₆H₅)₂COH]⁺ | Loss of a tert-butyl radical (•C(CH₃)₃) |
| 105 | [C₆H₅CO]⁺ | Benzoyl cation (rearrangement) |
| 77 | [C₆H₅]⁺ | Phenyl cation |
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Determination
High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) of an ion with very high precision, HRMS can distinguish between molecules with the same nominal mass but different elemental formulas.
For this compound (C₂₁H₂₂O), the theoretical exact mass can be calculated by summing the masses of its constituent isotopes. This calculated value is then compared to the experimentally measured mass. The close agreement between the theoretical and experimental values provides strong evidence for the correct elemental composition.
Table 1: Theoretical and Experimental Mass Data for this compound
| Ion Species | Theoretical Exact Mass (m/z) | Experimentally Observed (m/z) | Mass Accuracy (ppm) |
| [M+H]⁺ | 291.17434 | Value not available | Value not available |
| [M+Na]⁺ | 313.15628 | Value not available | Value not available |
| [M-OH]⁺ | 273.16378 | Value not available | Value not available |
Note: Experimentally observed values and mass accuracy are dependent on the specific instrumentation and experimental conditions and are not publicly available in the searched literature. The table demonstrates the principle of HRMS analysis.
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation of this compound and its Adducts
Tandem mass spectrometry (MS/MS) provides detailed structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. This technique is instrumental in confirming the connectivity of the atoms within this compound.
In a typical MS/MS experiment, the protonated molecule of this compound, [M+H]⁺, would be selected as the precursor ion. Collision-induced dissociation (CID) would then be used to induce fragmentation. The resulting fragmentation pattern is characteristic of the molecule's structure. Key expected fragmentations would involve the cleavage of the bond between the tertiary carbon and the hydroxyl group, and the bond between the tertiary carbon and the tert-butyl group, due to the stability of the resulting carbocations.
Table 2: Plausible MS/MS Fragmentation of this compound ([M+H]⁺, m/z 291.17)
| Precursor Ion (m/z) | Proposed Fragment Ion | Proposed Neutral Loss | Fragment Ion (m/z) | Structural Interpretation |
| 291.17 | [C₂₁H₂₁]⁺ | H₂O | 273.16 | Loss of water to form the stable tert-butyldiphenylmethyl cation. |
| 291.17 | [C₁₇H₁₅]⁺ | C₄H₈ + H₂O | 219.12 | Loss of isobutylene (B52900) and water, leading to the triphenylmethyl cation. |
| 291.17 | [C₄H₉]⁺ | C₁₇H₁₄O | 57.07 | Formation of the stable tert-butyl cation. |
Note: This table represents plausible fragmentation pathways based on chemical principles. Actual fragmentation patterns can vary with experimental conditions.
X-ray Crystallography for Definitive Solid-State Structure Determination
A search of the Cambridge Crystallographic Data Centre (CCDC) and other public databases did not yield a publicly available crystal structure for this compound. Therefore, no experimental data on its solid-state structure, such as unit cell dimensions, space group, and atomic coordinates, can be presented. A crystallographic study would be required to definitively determine its solid-state conformation and intermolecular interactions, such as hydrogen bonding involving the hydroxyl group.
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Properties of Aromatic Moieties
Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are used to probe the electronic transitions within a molecule, particularly those associated with aromatic systems. The two phenyl groups in this compound are the primary chromophores responsible for its UV absorption.
The UV-Vis spectrum of this compound is expected to show absorptions in the ultraviolet region characteristic of the benzene (B151609) chromophore. These absorptions correspond to π → π* transitions. The presence of the hydroxyl and tert-butyl groups, being auxochromes, may cause slight shifts in the absorption maxima (λmax) and changes in the molar absorptivity (ε) compared to unsubstituted benzene.
Table 3: Expected UV-Vis Absorption Data for this compound in a Non-polar Solvent
| Chromophore | Electronic Transition | Expected λmax (nm) |
| Phenyl group | π → π* (E2-band) | ~204 |
| Phenyl group | π → π* (B-band) | ~254 |
Note: These are approximate values based on the typical absorption of the benzene chromophore. Actual values may vary depending on the solvent and specific experimental conditions.
Computational Chemistry and Theoretical Studies on Tert Butyldiphenylmethanol Systems
Quantum Chemical Calculations (DFT, Ab Initio)
Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic structure and related properties of tert-butyldiphenylmethanol.
Electronic Structure, Bonding, and Conformational Analysis of this compound
A computational analysis of this compound would begin with the optimization of its molecular geometry. This process determines the most stable three-dimensional arrangement of its atoms. Key parameters that would be calculated include:
Bond Lengths: The distances between bonded atoms (e.g., C-C, C-O, O-H, C-H).
Bond Angles: The angles formed by three connected atoms (e.g., C-O-H, Ph-C-Ph).
The electronic structure analysis would reveal the distribution of electrons within the molecule, highlighting regions of high and low electron density. This is crucial for understanding the molecule's polarity and reactivity. Natural Bond Orbital (NBO) analysis could be employed to study charge distribution and intramolecular interactions, such as hyperconjugation.
Conformational analysis is especially important for a flexible molecule like this compound. By systematically rotating the key dihedral angles, a potential energy surface can be mapped out to identify the lowest energy conformers (the most stable shapes of the molecule) and the energy barriers between them.
Table 1: Hypothetical Calculated Structural Parameters for the Lowest Energy Conformer of this compound
| Parameter | Atom 1 | Atom 2 | Atom 3 | Calculated Value (Exemplary) |
| Bond Length | C(central) | O | 1.43 Å | |
| O | H | 0.96 Å | ||
| C(central) | C(tert-butyl) | 1.54 Å | ||
| C(central) | C(phenyl) | 1.52 Å | ||
| Bond Angle | C(central) | O | H | 109.5° |
| C(phenyl) | C(central) | C(phenyl) | 112.0° | |
| Dihedral Angle | C(phenyl) | C(central) | C(tert-butyl) | C(methyl) |
Note: The values in this table are exemplary and would need to be determined by actual quantum chemical calculations.
Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis) for Structural Confirmation
Quantum chemical calculations can predict various spectroscopic properties, which are invaluable for confirming the structure of a synthesized compound.
NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) calculations can predict the ¹H and ¹³C NMR chemical shifts. These calculated values, when compared to experimental spectra, help in the assignment of signals to specific atoms in the molecule.
IR Spectroscopy: The calculation of vibrational frequencies can generate a theoretical infrared (IR) spectrum. The frequencies and intensities of the vibrational modes (e.g., O-H stretch, C-O stretch, aromatic C-H stretches) can be correlated with the peaks in an experimental IR spectrum.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions of the molecule, which correspond to the absorption bands in a UV-Vis spectrum. This provides information about the molecule's chromophores, primarily the phenyl groups in this case.
Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound
| Spectrum | Parameter | Calculated Value (Exemplary) | Experimental Value (Typical) |
| ¹H NMR | Chemical Shift (OH) | 2.1 ppm | ~2.0-2.5 ppm |
| Chemical Shift (Aromatic H) | 7.2-7.5 ppm | ~7.1-7.6 ppm | |
| ¹³C NMR | Chemical Shift (C-OH) | 78 ppm | ~75-80 ppm |
| IR | Vibrational Frequency (O-H stretch) | 3600 cm⁻¹ | ~3580-3620 cm⁻¹ (sharp) |
| UV-Vis | λmax | 258 nm | ~260 nm |
Note: The calculated values are illustrative and depend on the level of theory and basis set used in the computation.
Reaction Mechanism Elucidation: Transition States and Energy Profiles for Transformations of this compound
Computational chemistry is a powerful tool for studying reaction mechanisms. For a reaction involving this compound, such as its dehydration to form an alkene, calculations can be used to:
Identify Transition States: A transition state is the highest energy point along the reaction coordinate. Computational methods can locate the geometry of the transition state structure.
Calculate Activation Energies: The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.
Construct Reaction Energy Profiles: By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for the reaction can be constructed. This helps to understand the feasibility and pathway of a reaction. A transition state is the state of highest potential energy along the reaction coordinate.
Molecular Dynamics (MD) Simulations and Conformational Landscape Analysis
While quantum chemical calculations are excellent for studying static properties and single reaction steps, molecular dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time.
Exploration of Conformational Preferences and Flexibility of this compound
MD simulations can provide a detailed picture of the conformational landscape of this compound. By simulating the motion of the molecule over nanoseconds or longer, one can observe:
Conformational Interconversions: How the molecule transitions between different stable conformations.
Flexibility of Different Parts: The relative flexibility of the phenyl rings and the tert-butyl group.
Time-Averaged Properties: MD simulations can be used to calculate time-averaged structural parameters, which can be more directly compared with some experimental measurements.
Solvent Effects and Intermolecular Interactions in Reaction Environments
MD simulations are particularly well-suited for studying the role of the solvent in a reaction. For this compound, a simulation could reveal:
Solvation Shell Structure: How solvent molecules arrange themselves around the solute molecule.
Hydrogen Bonding: The dynamics of hydrogen bonding between the hydroxyl group of this compound and protic solvent molecules.
Solvent Influence on Conformation: How the presence of a solvent affects the conformational preferences of the molecule.
By including solvent molecules explicitly in the simulation, a more realistic model of a reaction environment can be created, leading to a better understanding of how the solvent influences reaction rates and mechanisms.
Quantitative Structure-Activity Relationships (QSAR) and In Silico Design for Derivatives
Quantitative Structure-Activity Relationship (QSAR) studies are computational models that aim to correlate the structural or property-based features of a set of chemical compounds with their biological activity or chemical reactivity. researchgate.net These models are pivotal in the rational design of new molecules with desired characteristics, as they can predict the activity of yet-to-be-synthesized compounds, thereby saving significant time and resources. The quality and predictive power of a QSAR model are typically assessed using statistical metrics such as the coefficient of determination (R²), the cross-validation coefficient (Q²cv), and the Fisher statistic (F). researchgate.net
While specific, dedicated QSAR studies on the reactivity of a broad range of this compound derivatives are not extensively documented in publicly available literature, the principles of QSAR can be applied to guide the design of new derivatives with tailored reactivities. The core idea is to establish a mathematical relationship between calculated molecular descriptors and an observed reactivity outcome.
For a hypothetical QSAR study on the reactivity of this compound derivatives in an acid-catalyzed dehydration reaction, one could select a training set of derivatives with varying substituents on the phenyl rings. The reactivity could be the experimentally determined reaction rate constant (k). Molecular descriptors, which are numerical representations of molecular properties, would then be calculated for each derivative.
Key Molecular Descriptors for a Hypothetical QSAR Model of this compound Derivatives:
| Descriptor Class | Specific Descriptor Example | Potential Influence on Reactivity |
| Electronic | Hammett constants (σ), Dipole Moment (µ), HOMO/LUMO energies | Substituents that are electron-donating would stabilize the potential carbocation intermediate, thus increasing the reaction rate. Descriptors like Hammett constants quantify this electronic effect. |
| Steric | Sterimol parameters, Molar Refractivity (MR), van der Waals volume | The bulky tert-butyl and diphenyl groups create significant steric hindrance. Modifications to the phenyl rings could further influence the accessibility of the hydroxyl group. |
| Topological | Wiener index, Kier & Hall connectivity indices | These descriptors encode information about the size, shape, and degree of branching in a molecule, which can indirectly relate to steric and electronic properties. |
| Quantum Chemical | Atomic charges on the carbinol carbon, Solvation energy | The charge on the carbon bearing the hydroxyl group can indicate its susceptibility to protonation. Solvation energy can predict how the solvent interacts with the reactant and transition state. |
A hypothetical QSAR equation might take the following linear form:
log(k) = c₀ + c₁σ + c₂MR + c₃*qCα
Where log(k) is the logarithm of the reaction rate, σ is the Hammett constant, MR is the Molar Refractivity, qCα is the charge on the alpha-carbon, and c₀, c₁, c₂, c₃ are coefficients determined through regression analysis. By developing such a model, a chemist could computationally screen a virtual library of potential this compound derivatives to identify candidates with the highest predicted reactivity before committing to their synthesis.
Cheminformatics and Data Science Approaches in this compound Research
Cheminformatics combines computer and information science to address problems in chemistry, particularly in the management and analysis of large datasets of chemical information. For a compound like this compound, cheminformatics and data science can be leveraged to analyze reaction data, predict properties, and identify novel synthetic routes.
One key application of cheminformatics is the creation and analysis of chemical databases. A database of known reactions involving this compound and its derivatives could be compiled from literature sources. Each reaction could be annotated with information such as reactants, products, yields, catalysts, solvents, and reaction conditions.
Example of a Data Structure for a this compound Reaction Database:
| Entry ID | Reactant(s) | Reagent(s) | Catalyst | Solvent | Temperature (°C) | Yield (%) |
| TBDM-001 | This compound | Acetic Anhydride | DMAP | Pyridine | 25 | 95 |
| TBDM-002 | This compound | Thionyl Chloride | None | Benzene (B151609) | 80 | 88 |
| TBDM-003 | 4-Methoxy-tert-butyldiphenylmethanol | Trifluoroacetic Acid | None | Dichloromethane | 0 | 92 (for dehydration) |
Using machine learning algorithms, a data science approach could then be applied to this database to uncover non-obvious relationships. For instance, a classification model could be trained to predict whether a given set of reaction conditions will lead to a high or low yield. Similarly, clustering algorithms could group similar reactions together, potentially identifying common reaction mechanisms or optimal conditions for specific transformations.
Furthermore, cheminformatics tools can be used for "virtual screening" of potential reactants or catalysts. By representing molecules as fingerprints or graphs, similarity searching can identify commercially available starting materials that are structurally similar to known reactive derivatives of this compound. This can accelerate the discovery of new and efficient synthetic pathways.
Conclusion and Outlook in Tert Butyldiphenylmethanol Research
Summary of Key Academic Contributions to the Understanding of tert-Butyldiphenylmethanol Chemistry
The academic exploration of this compound has yielded several foundational contributions. A primary area of investigation has been its use as a sterically hindered alcohol in the study of reaction kinetics and mechanisms. Its bulky tert-butyl and diphenylmethyl groups provide a unique steric environment that has allowed for the detailed examination of nucleophilic substitution and elimination reactions.
Key research findings include:
Mechanistic Studies: The compound has been instrumental in elucidating the nuances of SN1 reaction mechanisms. The stability of the tertiary carbocation intermediate formed upon protonation and loss of water has been a subject of extensive study, providing valuable data on carbocation rearrangements and reactivity.
Protecting Group Chemistry: While not as common as other protecting groups, the tert-butyldiphenylmethyl ether derived from this alcohol has been explored for the protection of hydroxyl groups in complex molecule synthesis. Its stability under certain conditions and specific deprotection methods have been documented.
Spectroscopic and Crystallographic Analysis: Detailed spectroscopic (NMR, IR) and X-ray crystallographic studies have provided a precise map of its three-dimensional structure. This data has been crucial for computational chemists modeling reaction pathways and steric effects.
Unresolved Challenges and Future Research Directions in the Field
Despite the progress made, several challenges and unanswered questions remain, paving the way for future research endeavors.
Catalytic Applications: A significant unresolved challenge is the development of efficient catalytic methods for both the synthesis and transformation of this compound and its derivatives. Research into enantioselective catalytic processes involving this bulky alcohol is a particularly promising avenue.
Green Chemistry Approaches: The current synthetic routes to this compound often involve stoichiometric reagents and generate considerable waste. A key future direction is the development of more atom-economical and environmentally benign synthetic methodologies. This could involve exploring flow chemistry or biocatalytic approaches.
Expanded Role in Protecting Group Chemistry: Further investigation is needed to expand the utility of the tert-butyldiphenylmethyl group in protecting group strategies. This includes developing milder and more selective deprotection conditions to enhance its applicability in the synthesis of sensitive and complex natural products.
Future research could focus on the following:
| Research Area | Specific Focus | Potential Outcome |
| Catalysis | Development of enantioselective catalysts for reactions involving this compound. | Access to novel chiral building blocks for asymmetric synthesis. |
| Green Chemistry | Exploration of biocatalytic and flow chemistry routes for synthesis. | More sustainable and efficient production methods. |
| Protecting Groups | Design of new deprotection strategies for the tert-butyldiphenylmethyl ether. | Broader application in complex molecule synthesis. |
Potential Impact on Advanced Organic Synthesis and Materials Science
The unique structural and chemical properties of this compound suggest its potential to make a significant impact on both advanced organic synthesis and materials science.
Advanced Organic Synthesis: As a bulky building block, it can be employed to construct sterically congested molecules that may exhibit unique biological activities or physical properties. Its derivatives could serve as chiral auxiliaries or ligands in asymmetric catalysis, contributing to the development of new stereoselective transformations.
Materials Science: The rigid and bulky nature of the this compound framework makes it an interesting candidate for the design of novel polymers and functional materials. Incorporation of this moiety into polymer backbones could lead to materials with enhanced thermal stability, specific optical properties, or tailored microporosity for applications in gas separation or storage. Furthermore, its derivatives could be explored as components of liquid crystals or organic light-emitting diodes (OLEDs).
The continued exploration of this compound chemistry holds the promise of not only deepening our fundamental understanding of organic reactions but also of unlocking new practical applications in diverse scientific and technological fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
